N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-18(8-9-22-17-4-2-1-3-5-17)20-12-14-10-16(13-19-11-14)15-6-7-15/h1-5,10-11,13,15H,6-9,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUSICFNBMSWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 5-cyclopropylpyridine with a suitable alkylating agent to introduce the cyclopropyl group. This is followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant pathogens.
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. Studies have shown that it induces apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction in Glioma Cells
In a controlled study, N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide was administered to glioma cells, resulting in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| U87 (Glioma) | 15 | Induction of apoptosis | |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest | |
| A549 (Lung Cancer) | 10 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in murine models.
Table 3: Anti-inflammatory Activity
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Functional Groups
Target Compound:
- Core structure : Propanamide backbone.
- Substituents :
- C3: Phenylsulfanyl group.
- Amide nitrogen: (5-cyclopropylpyridin-3-yl)methyl.
Analogous Compounds:
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides (7c–7f) Core: Propanamide with sulfanyl-linked 1,3,4-oxadiazole and thiazole rings. Substituents: Varied aryl groups (e.g., methylphenyl, dimethylphenyl). Key differences: Incorporation of oxadiazole and thiazole heterocycles instead of pyridine/cyclopropane .
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide (5)
- Core : Propanamide with pyrazole and pyridine substituents.
- Substituents : Dichlorophenyl, fluorophenyl, and methylsulfonamido groups.
- Key differences : Additional pyrazole ring and halogenated aryl groups .
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31)
- Core : Propanamide linked to thiazole and furan rings.
- Substituents : 4-Fluorophenyl and furyl groups.
- Key differences : Thiazole-furan system instead of pyridine-cyclopropane .
Physicochemical Properties
Key Observations :
- The target compound’s inferred molecular weight (~349 g/mol) is lower than analogs with heterocyclic systems (e.g., 7c–7f at 375–389 g/mol) due to the absence of oxadiazole/thiazole moieties.
- Melting points for sulfanyl-containing analogs (e.g., 7c–7f) are higher (134–178°C) than compound 5 (126–127°C), possibly due to stronger intermolecular interactions from oxadiazole/thiazole rings .
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article summarizes the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, and potential clinical implications.
Chemical Structure and Properties
The chemical structure of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide includes:
- Cyclopropyl group : Enhances binding properties due to unique steric and electronic characteristics.
- Pyridine ring : Contributes to the compound's lipophilicity and potential for crossing biological membranes.
- Phenylsulfanyl moiety : May influence the compound's reactivity and interaction with biological targets.
The biological activity of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide primarily involves inhibition of specific protein targets implicated in cancer progression and inflammatory responses. It is particularly noted for its role as an MDM2 inhibitor, which is critical in regulating p53 tumor suppressor pathways.
Efficacy in Preclinical Studies
Recent studies have demonstrated that this compound exhibits significant anti-tumor activity in various cancer models:
Case Studies
- Cancer Treatment : In a study involving human cancer cell lines, N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide was shown to significantly inhibit cell proliferation and induce apoptosis. The mechanism was linked to the modulation of the p53 pathway via MDM2 inhibition.
- Inflammation Models : In a rat model of induced arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in managing chronic inflammatory conditions.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide has favorable absorption and distribution characteristics. Toxicological assessments suggest a manageable safety profile at therapeutic doses, although further studies are necessary to fully elucidate its long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
